molecular formula C18H17NO4S B5809620 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B5809620
M. Wt: 343.4 g/mol
InChI Key: TYTWXYSDYBZJEV-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with ethyl (C6), methyl (C2), and 4-methylthiazol-2-yl (C3) groups, with an acetyloxy moiety at position 6.

Properties

IUPAC Name

[6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-5-12-6-13-15(7-14(12)23-11(4)20)22-10(3)16(17(13)21)18-19-9(2)8-24-18/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTWXYSDYBZJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromenone core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the thiazolyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural Features :

  • 4H-chromen-4-one core : A bicyclic system with a ketone at position 4.
  • Substituents: 6-Ethyl: Enhances lipophilicity compared to shorter alkyl chains. 2-Methyl: Stabilizes the chromenone ring. 3-(4-Methylthiazol-2-yl): A heterocyclic group contributing to π-stacking and hydrogen-bonding interactions. 7-Acetate: A metabolically labile ester group influencing solubility and bioavailability.

Synthetic protocols for analogous chromenones involve condensation reactions of substituted salicylaldehydes with active methylene compounds, followed by cyclization and functionalization steps . Characterization typically employs NMR, HRMS, and X-ray crystallography .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related chromenones with variations in alkyl chains, heterocyclic groups, and ester functionalities. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 6-Ethyl, 2-Me, 3-(4-Me-thiazol-2-yl), 7-OAc C₁₉H₁₉NO₄S 381.43 Not reported Potential FPR1 antagonist
2-Me-3-(4-Me-thiazol-2-yl)-4-oxo-6-Pr-7-OAc (5d) 6-Propyl, others identical C₂₀H₂₁NO₄S 395.45 228–290 Not reported
6-Et-2-Me-3-(1-Me-benzimidazol-2-yl)-7-OAc 3-(1-Me-benzimidazol-2-yl) C₂₂H₂₀N₂O₄ 376.41 Not reported FPR1 antagonist (IC₅₀: <1 μM)
6-Cl-4-Me-2-oxo-2H-chromen-7-yl acetate 6-Cl, 4-Me, 2-oxo C₁₂H₉ClO₄ 252.65 Not reported No reported activity
Ethyl {[6-Et-3-(2-Me-thiazol-4-yl)-4-oxo-7-OAc}-oxy}acetate Ethoxyacetate ester at C7 C₂₀H₂₁NO₆S 427.45 Not reported Not reported

Key Observations :

Propyl substitution (5d) increases molecular weight by ~14 Da and may elevate melting points due to enhanced van der Waals interactions .

Heterocyclic Group Influence :

  • Replacing benzimidazole () with 4-methylthiazole (target compound) reduces aromaticity but introduces sulfur-based interactions, which could alter receptor binding kinetics .

Ester Functionality :

  • The 7-acetate group in the target compound is smaller than the ethoxyacetate in , likely enhancing metabolic stability compared to bulkier esters .

Pharmacological and Physicochemical Properties

  • FPR1 Antagonism : The benzimidazole analogue () exhibits potent FPR1 antagonism (IC₅₀: <1 μM), while thiazole-containing derivatives (e.g., target compound) are hypothesized to exhibit similar activity due to pharmacophore compatibility (μ ≤ 0.04 in FieldTemplater analysis) .
  • Melting Points: Chromenones with extended alkyl chains (e.g., 5d) show higher melting points (228–290°C) compared to shorter-chain derivatives, suggesting stronger crystal lattice interactions .
  • Solubility: The acetate group at C7 improves water solubility relative to non-esterified chromenones, though chloro-substituted derivatives () may exhibit lower solubility due to halogen hydrophobicity .

Computational and Crystallographic Insights

  • Pharmacophore Modeling : The target compound aligns with the FPR1 antagonist template, showing overlap in hydrophobic (ethyl, methyl) and hydrogen-bond acceptor (4-oxo, thiazole) regions .

Biological Activity

6-Ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the chromenone derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly through its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chromenone core with specific substituents that contribute to its biological activity. Its molecular formula is C18H17N1O4SC_{18}H_{17}N_{1}O_{4}S, and it has a molecular weight of approximately 341.40 g/mol. The unique combination of the ethyl and methyl groups along with the thiazolyl moiety plays a significant role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring is particularly important for binding to biological targets, which may include:

  • Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptors : It can bind to receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate exhibits significant antimicrobial properties against a range of pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The findings indicate that:

  • Caco-2 Cells : The compound reduced cell viability by approximately 39.8% at a concentration of 20 µg/mL.
  • A549 Cells : A lesser effect was observed with a viability reduction of about 31.9%.

These results highlight the compound's potential as a lead for developing new anticancer therapies.

Case Studies

  • Study on Antimicrobial Effectiveness : A study published in MDPI reported that the introduction of the thiazole moiety significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could lead to more potent derivatives .
  • Anticancer Evaluation : In another investigation, derivatives of this compound were tested against various cancer cell lines, revealing that modifications in the thiazole structure could lead to increased cytotoxicity against Caco-2 cells, emphasizing the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Comparative studies with other chromenone derivatives reveal that while many share structural similarities, variations in substituents significantly impact their biological profiles. For instance, compounds lacking the thiazole ring often exhibit reduced activity, underscoring its critical role in mediating biological effects.

Compound Activity Profile
6-Ethyl-2-methyl...Strong antimicrobial and anticancer activity
6-Ethyl-2-methyl... (without thiazole)Reduced activity

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